molecular formula C8H15N B1580540 Dimethallylamine CAS No. 35000-15-8

Dimethallylamine

Cat. No. B1580540
CAS RN: 35000-15-8
M. Wt: 125.21 g/mol
InChI Key: LDCWGVLBCJEQMT-UHFFFAOYSA-N
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Description

Dimethallylamine (DMA) is an organic compound belonging to the class of amines. It is an aliphatic amine, and is a colorless, volatile liquid with an ammonia-like odor. It is an important intermediate in the manufacture of drugs, surfactants, and other chemicals. DMA is also used as a reagent in the synthesis of other compounds. It is used in the synthesis of dimethoxyethane and dimethyl sulfoxide, and is also used in the production of dimethyl sulfate.

Scientific Research Applications

Synthesis and Characterization

  • Dimethylallylamine bromide quaternary ammonium salts were synthesized using dimethylallylamine and bromoalkane. The reaction conditions were optimized, and the synthesized products were characterized using infrared spectrometry, nuclear magnetic resonance spectroscopy, and mass spectrometry (Ru Yang, 2011).

Chemical Reactions and Synthesis

  • In the presence of a phase transfer catalyst, dimethylamine reacted with allyl chloride to give dimethylallylamine and dimethylammonium chloride, which were separated and used in the synthesis of diallyldimethylammonium chloride (DMDAAC), a product free from sodium chloride (Liu Jun-yan, 2004).

Application in Aminocarbonylations

Absorbent for Carbon Dioxide Capture

Photodissociation Studies

Detection of Dimethylamine Vapour

Influence on Wastewater Treatment

  • A study examined the influence of dimethylamine on the removal of organic pollution and nitrogen in wastewater, finding that concentrations lower than 40 mg/L had minimal impact, but higher concentrations significantly reduced treatment efficiency (N. Makisha, 2021).

Mechanism of Action

Target of Action

It’s important to note that the understanding of the exact targets of Dimethallylamine is still a subject of ongoing research .

Mode of Action

It is thought to have stimulant effects similar to decongestants .

Biochemical Pathways

It is suggested that the effects of this compound are mediated by several pathways, but the modification of the adrenergic system is part of its main mechanism of action . More research is needed to summarize the affected pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied to some extent. It has an oral clearance of 20.02±5 L∙hr -1, an oral volume of distribution of 236±38 L, and a terminal half-life of 8.45±1.9 hr. The peak this compound concentration for all subjects was observed within 3–5 hours following ingestion . These properties can impact the bioavailability of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in dietary supplements and has been identified in doping controls .

properties

IUPAC Name

2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCWGVLBCJEQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283635
Record name Dimethallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35000-15-8
Record name 35000-15-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 35000-15-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dimethallylamine contribute to the formation of polymers, and what is the significance of the resulting polymer structure?

A1: this compound acts as a monomer in polymerization reactions. In the study by [], it reacts with alkylsulfonyl chlorides to form N,N-dimethallylalkane-sulfonamides. These sulfonamide derivatives then undergo radical polymerization. Importantly, the researchers found that the polymerization process doesn't just string the monomers together in a linear fashion. Instead, the evidence points towards cyclopolymerization []. This means that the this compound units facilitate the formation of ring-like structures within the polymer backbone. Specifically, the data suggests six-membered rings, similar to those found in piperidine derivatives [].

Q2: What spectroscopic techniques were used to characterize the polymers derived from this compound, and what information did they provide about the polymer structure?

A2: The researchers utilized spectroscopic comparisons with model piperidine derivatives to elucidate the structure of the polymers []. While the specific spectroscopic methods employed (e.g., NMR, IR) weren't explicitly mentioned in the abstract, these techniques are commonly used to analyze polymers. By comparing the spectra of the synthesized polymers with those of known piperidine compounds, the researchers were able to infer the presence of similar six-membered ring structures within the polymer backbone, supporting the cyclopolymerization mechanism.

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